molecular formula C11H8N4O2 B2465290 4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid CAS No. 882233-04-7

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid

Cat. No.: B2465290
CAS No.: 882233-04-7
M. Wt: 228.211
InChI Key: KAQCYGLIMDDYKW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid” is a biochemical compound used for proteomics research . It has a molecular formula of C11H8N4O2 and a molecular weight of 228.21 .


Synthesis Analysis

The synthesis of compounds similar to “this compound” has been discussed in various studies . For instance, 5(4)-Aminopyrazoles have been used as effective reagents in the synthesis of pyrazolo-annulated pyridines .


Molecular Structure Analysis

The molecular structure of “this compound” consists of 11 carbon atoms, 8 hydrogen atoms, 4 nitrogen atoms, and 2 oxygen atoms . The exact structure can be determined using techniques such as NMR and MS analysis .

Scientific Research Applications

Synthesis and Structural Properties

4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid and its derivatives are key compounds in the field of heterocyclic chemistry, serving as building blocks for various pharmaceutical and biologically active molecules. One study describes a facile regioselective synthesis of (5-amino-4-cyano-1H-imidazol-1-yl)benzoic acids, emphasizing the simplicity and efficiency of this synthetic method. These compounds were obtained through intramolecular cyclization of corresponding aminomethyleneaminobenzoic acids in the presence of a base, indicating the compound's utility in synthesizing complex molecular structures (Barros et al., 2007).

Another study focused on the hydrogen-bonded supramolecular structures of substituted 4-pyrazolylbenzoates. This research demonstrated how molecules of ethyl 4-(5-amino-3-methyl-1H-pyrazol-1-yl)benzoate were linked through N-H...O hydrogen bonds, forming a chain of rings. Different combinations of hydrogen bonds led to the formation of sheets and three-dimensional framework structures in other derivatives, showcasing the compound's ability to partake in complex molecular architectures (Portilla et al., 2007).

Applications in Biological Studies

In the realm of biological applications, a notable study explored the modeling of molecular interactions of pyrazole-based drug candidates against bacterial DNA gyrase. This research utilized in silico studies to reveal the activities and interaction behaviors of newly designed pyrazole-based drug molecules when docked against bacterial targets. The study validated these findings through the synthesis and antimicrobial activity testing of the compounds, highlighting the potential of this compound derivatives in pharmacology (Shubhangi et al., 2019).

Contribution to Material Science

The compound and its derivatives have also found utility in material science. A study involved the modification of poly vinyl alcohol/acrylic acid hydrogels through condensation reactions with various amine compounds, including 4-amino-N-(1-phenyl-1H-pyrazol-5-yl)benzene sulfonamide. The modification improved the thermal stability of the polymers and exhibited promising antibacterial and antifungal activities, indicating the compound's potential in creating materials with enhanced properties (Aly & El-Mohdy, 2015).

Safety and Hazards

The safety and hazards associated with “4-(5-amino-4-cyano-1H-pyrazol-1-yl)benzoic acid” are not explicitly mentioned in the available resources . It’s important to handle all chemicals with appropriate safety measures.

Properties

IUPAC Name

4-(5-amino-4-cyanopyrazol-1-yl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2/c12-5-8-6-14-15(10(8)13)9-3-1-7(2-4-9)11(16)17/h1-4,6H,13H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAQCYGLIMDDYKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)N2C(=C(C=N2)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.